3-Methylazetidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
34085-09-1 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
3-methylazetidine-2,4-dione |
InChI |
InChI=1S/C4H5NO2/c1-2-3(6)5-4(2)7/h2H,1H3,(H,5,6,7) |
InChI Key |
MFWDZZNOWHPWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylazetidine 2,4 Dione and Analogues
Stereoselective Approaches to the 3-Methylazetidine-2,4-dione Core
Achieving control over the stereochemistry at the C3 position of the azetidine-2,4-dione (B14163061) ring is crucial for the synthesis of enantiomerically pure target molecules. Methodologies to achieve this include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis offers an elegant strategy for the enantioselective synthesis of chiral heterocycles. In the context of azetidine (B1206935) ring formation, photochemical reactions employing chiral catalysts have shown promise. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine skeleton. rsc.org The enantioselectivity of such reactions can be induced by using a chiral photosensitizer.
For instance, chiral ketone catalysts have been developed for asymmetric [2+2] photocycloaddition reactions. rsc.org In these systems, the chiral catalyst, such as a derivative of benzophenone (B1666685) or xanthone, forms a complex with the substrate. rsc.org Upon photoexcitation, energy transfer occurs within this complex, guiding the cycloaddition to proceed on a specific face and thereby controlling the formation of the chiral product. rsc.org Specifically, 3-substituted quinoxalinones can undergo intramolecular or intermolecular asymmetric aza-Paternò–Büchi reactions with olefins in the presence of a chiral sensitizer (B1316253) to yield chiral azetidines. rsc.org This catalytic approach avoids the need for stoichiometric chiral reagents and allows for the generation of optically active products from achiral precursors.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely employed in asymmetric synthesis. york.ac.uk
Oxazolidinones, particularly those popularized by David A. Evans, are a well-known class of chiral auxiliaries used in various stereoselective transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com The substituents on the oxazolidinone ring create a sterically biased environment, controlling the facial selectivity of reactions on an attached acyl group. wikipedia.org A more recent development is the "SuperQuat" family of auxiliaries (4-substituted 5,5-dimethyloxazolidine-2-ones), which incorporate geminal dimethyl groups at the C5 position. rsc.org This substitution pattern enhances conformational bias and offers superior diastereofacial selectivity compared to the original Evans auxiliaries. rsc.org
A practical application of this strategy is seen in the asymmetric synthesis of densely functionalized 3-hydroxy-β-lactams, which are direct precursors to azetidine-2,4-diones. In one approach, enantiopure 3-acetoxy-2-azetidinones were prepared via a Staudinger reaction between acetoxyacetyl chloride and imines derived from (R)-2,3-O-isopropylideneglyceraldehyde. acs.org The resulting cis-β-lactams were then converted to 3-hydroxy-β-lactams, which could be oxidized (e.g., via Swern oxidation) to yield the corresponding optically pure azetidine-2,3-diones without racemization. acs.org These chiral azetidine-2,3-diones serve as versatile intermediates for the stereoselective introduction of substituents at the C3 position. acs.org
The table below summarizes the results of Lewis acid-promoted additions of allyltrimethylsilane (B147118) to such enantiopure N-protected azetidine-2,3-diones, which proceed with high diastereoselectivity to form homoallylic alcohols. acs.org
| Entry | Substrate (Azetidine-2,3-dione) | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | (+)-1a (N-PMP) | BF3·OEt2 | CH2Cl2 | 79 | >98:2 |
| 2 | (+)-1a (N-PMP) | TiCl4 | CH2Cl2 | 75 | >98:2 |
| 3 | (+)-1b (N-Bn) | BF3·OEt2 | CH2Cl2 | 74 | >98:2 |
| 4 | (+)-1c (N-PMB) | BF3·OEt2 | CH2Cl2 | 76 | >98:2 |
Table 1. Diastereoselective allylation of N-protected azetidine-2,3-diones. acs.org PMP = 4-methoxyphenyl, Bn = benzyl (B1604629), PMB = 4-methoxybenzyl.
Asymmetric Catalysis in Azetidine-2,4-dione Formation
Tandem and Cascade Cyclization Reactions for Azetidine-2,4-dione Framework Construction
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient and atom-economical route to complex molecular frameworks.
An efficient, one-pot synthesis of 3-substituted azetidine-2,4-diones has been developed using a tin(II)-catalyzed tandem cyclization. rsc.orgmdpi.com This protocol involves the reaction of an aromatic aldehyde with ethyl cyanoacetate (B8463686) in the presence of a catalyst such as tin(II) chloride dihydrate (SnCl₂·2H₂O). rsc.org The reaction proceeds through a sequence of Knoevenagel condensation, hydration of the nitrile group, and finally a C–N cyclization to construct the azetidine-2,4-dione core. rsc.orgmdpi.comresearchgate.net This method demonstrates broad substrate scope, accommodating a variety of substituted aromatic aldehydes and affording the desired products in good to excellent yields. rsc.orgmdpi.com A similar transformation has also been reported using triflic acid (TfOH) as a metal-free catalyst. ncl.res.in
The table below illustrates the scope of the Sn(II)-catalyzed reaction with various aromatic aldehydes. rsc.org
| Entry | Aldehyde | Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 85 |
| 2 | 4-Methylbenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 94 |
| 4 | 4-Chlorobenzaldehyde | 90 |
| 5 | 4-Bromobenzaldehyde | 88 |
| 6 | 4-Nitrobenzaldehyde | 91 |
| 7 | 2-Naphthaldehyde | 86 |
Table 2. Synthesis of 3-substituted azetidine-2,4-diones via Sn(II)-catalyzed tandem cyclization. rsc.org
Photochemical reactions provide unique pathways for the construction of strained ring systems. An early and effective route to the azetidine-2,4-dione skeleton involves the photoinduced ring contraction of succinimide (B58015) derivatives. researchgate.net Irradiation of N-alkyl succinimides can lead to the formation of the corresponding azetidine-2,4-diones. researchgate.netresearchgate.net
The table below presents data from the synthesis of N,N'-alkylene bis(azetidine-2,4-dione)s using this photochemical strategy. acs.org
| Compound | Alkylene Linker | Overall Yield (%) |
|---|---|---|
| 3a | -(CH2)2- (Ethylene) | 63 |
| 3b | -(CH2)6- (Hexamethylene) | 80 |
| 3c | -(CH2)12- (Dodecamethylene) | 75 |
Table 3. Synthesis of N,N'-alkylene bis(azetidine-2,4-dione)s via a three-step process involving photochemical cyclization. acs.org
Sn(II)-Catalyzed Protocols for 3-Substituted Azetidine-2,4-diones
Ring Expansion and Contraction Strategies for Azetidine-2,4-diones
Ring expansion and contraction reactions are powerful tools for transforming readily available cyclic structures into more strained or otherwise difficult-to-access ring systems.
A notable ring contraction strategy for accessing the azetidine framework involves the rearrangement of larger rings, such as pyrrolidinones. For example, α-halo pyrrolidinones can undergo a Favorskii-type ring contraction to yield α-acyl azetidines. rsc.org This method provides access to 2-acyl azetidines, which are structurally related to azetidine-2,4-diones and can serve as valuable synthetic intermediates. rsc.org
Conversely, ring expansion strategies can be used to build the four-membered azetidine ring from smaller, highly strained heterocycles like aziridines. A facile approach to trans-β-amino carboxylic esters with an azetidine skeleton involves the rearrangement of β,γ-aziridino α-amino esters. researchgate.net This process occurs via regioselective intramolecular ring opening of the aziridine (B145994) ring by the nucleophilic α-amino group. researchgate.net While not directly yielding the dione (B5365651), this demonstrates the principle of expanding a three-membered ring to a four-membered one. More complex ring expansions include the gold(I)-catalyzed transformation of 2-azetidinyl ynones into pyrrolin-4-ones, showcasing the utility of azetidines as synthons for larger heterocycles. rsc.org
Carbonylative Ring Expansion Reactions
Carbonylative ring expansion represents a powerful strategy for synthesizing cyclic ketones and lactams from smaller ring precursors. chemrxiv.orgrsc.org This method involves the insertion of a carbonyl group into a pre-existing ring, thereby increasing the ring size by one atom. While direct examples for the synthesis of this compound via this specific route are not extensively detailed in the provided results, the principles can be applied to analogous systems. For instance, the carbonylation of aziridines to yield β-lactams (azetidin-2-ones) is a well-established process, often catalyzed by transition metal complexes like those of cobalt. acs.org This transformation provides a conceptual basis for the potential synthesis of azetidine-2,4-diones from suitably substituted aziridine precursors through a double carbonylation or a related multi-step sequence.
A recent study highlights a photochemical or electrochemical carbonylative ring expansion of cyclic carboxylic acids. chemrxiv.org This process proceeds through a spin-center shift mechanism, where a ketyl radical is formed, leading to ring opening and subsequent intramolecular acyl substitution to incorporate the exocyclic carbonyl group into the ring. chemrxiv.org This innovative approach allows for the conversion of readily available cyclic carboxylic acids into lactams and other cyclic ketones. chemrxiv.org
Transformations from Aziridines and Oxetanes
The transformation of smaller, strained heterocycles like aziridines and oxetanes serves as a valuable and atom-economical pathway to construct the azetidine framework. acs.orgresearchgate.net
The ring expansion of aziridines is a common strategy. For example, the thermal rearrangement of anti-aziridino amino esters in the presence of a base like triethylamine (B128534) can yield trans-3-aminoazetidine-2-carboxylic esters. acs.org This demonstrates the feasibility of converting a three-membered ring into a four-membered one. The regioselectivity of these rearrangements is a critical factor, often controlled by the substitution pattern on the aziridine ring and the reaction conditions. acs.org Solvent choice can also play a crucial role in directing the selective transformation of functionalized aziridines into either aziridines or azetidines. acs.org
Oxetanes can also serve as precursors for azetidine derivatives. Although direct conversion of an oxetane (B1205548) to this compound is not explicitly described, the general principle of ring transformation is applicable. For instance, the reaction of oxetanols with isocyanates in the presence of a rhodium catalyst can lead to ring-opened C-carbamoylation products, showcasing a method to break and reform bonds to create a new scaffold. doi.org
Multicomponent Reaction Paradigms in this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, adhering to the principles of atom economy and green chemistry. mdpi.comnih.govpreprints.org Several MCRs have been developed for the synthesis of functionalized azetidines and related heterocycles. researchgate.netmdpi.com
A notable example is the Sn(II)-catalyzed one-pot synthesis of 3-substituted azetidine-2,4-diones. rsc.org This reaction involves the tandem cyclization of an aromatic aldehyde with ethyl cyanoacetate. rsc.org The process proceeds through a sequence of Knoevenagel condensation, hydration, and C-N cyclization to afford the desired azetidine-2,4-dione framework in good to excellent yields. rsc.org This method offers a straightforward and atom-economical route to construct the azetidine core. mdpi.comrsc.org
Another relevant MCR is a copper-catalyzed four-component reaction involving imidoyl chlorides, sulfonyl azides, and two terminal alkynes, which yields polyfunctionalized azetidin-2-imines with high diastereoselectivity. doi.org While not directly producing the dione, this highlights the power of MCRs in assembling the core azetidine ring with multiple points of diversity.
The following table summarizes a key multicomponent reaction for the synthesis of azetidine-2,4-dione analogues:
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| Sn(II)-catalyzed Tandem Cyclization rsc.org | Aromatic Aldehyde, Ethyl Cyanoacetate | Sn(II) | 3-Substituted Azetidine-2,4-dione | One-pot, good to excellent yields, sequential Knoevenagel/hydration/cyclization. rsc.org |
Sustainable and Green Chemistry Methodologies for Azetidine-2,4-dione Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comresearchgate.net
The aforementioned Sn(II)-catalyzed one-pot synthesis of 3-substituted azetidine-2,4-diones is an excellent example of a green synthetic method. mdpi.comrsc.org Its one-pot nature minimizes waste from intermediate purification steps, and the reaction demonstrates high atom economy. mdpi.com
Furthermore, the use of water as a solvent is a cornerstone of green chemistry. nih.gov Researchers have reported highly efficient, catalyst-free, three-component reactions in water at room temperature to synthesize various heterocyclic scaffolds. nih.gov While a specific example for this compound is not provided, this approach holds significant promise. For instance, the reaction of ninhydrin, malononitrile, and various diamines in water leads to high yields of complex products with short reaction times and simple workup procedures. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. mdpi.com The synthesis of cyclic amines, including azetidines, has been successfully achieved using microwave irradiation, often in aqueous media. researchgate.net These methods are often completed in minutes, showcasing a significant improvement in energy efficiency over conventional heating. mdpi.com
The following table outlines some green chemistry approaches relevant to azetidine synthesis:
| Green Chemistry Approach | Example Application | Advantages |
| One-Pot Synthesis mdpi.comrsc.org | Sn(II)-catalyzed synthesis of 3-substituted azetidine-2,4-diones. mdpi.comrsc.org | Reduced waste, high atom economy, operational simplicity. mdpi.comnih.gov |
| Aqueous Media nih.govresearchgate.net | Three-component reactions for heterocycle synthesis; microwave-assisted synthesis of cyclic amines. nih.govresearchgate.net | Environmentally benign solvent, often catalyst-free, simple workup. nih.gov |
| Microwave-Assisted Synthesis mdpi.comresearchgate.net | Synthesis of cyclic amines in alkaline aqueous medium. mdpi.comresearchgate.net | Drastically reduced reaction times, improved energy efficiency. mdpi.com |
Reactivity and Mechanistic Investigations of 3 Methylazetidine 2,4 Dione
Nucleophilic Ring-Opening Reactions and Regioselectivity
The strained azetidine-2,4-dione (B14163061) ring is susceptible to attack by nucleophiles, leading to ring-opening reactions. The regioselectivity of this attack—whether it occurs at the C2 or C4 carbonyl carbon—is a critical aspect of its reactivity profile. The substitution pattern on the azetidine (B1206935) ring plays a significant role in directing the nucleophilic attack. organic-chemistry.org
Studies on related N-alkyl azetidinium salts have provided significant insights into the factors governing this selectivity. For instance, when enantiopure azetidinium salts are treated with various oxygen and nitrogen nucleophiles, the position of attack is heavily influenced by the substituents on the ring. organic-chemistry.org In unsubstituted azetidinium ions, nucleophiles tend to attack the C4 position. However, the presence of an alkyl group, such as a methyl group, can reverse this preference. Research on azetidinium ions with a methyl group at the C4 position demonstrated high regioselectivity for nucleophilic attack at the C2 position. organic-chemistry.org
This regioselectivity is governed by a combination of steric and electronic factors. The nucleophile will preferentially attack the less sterically hindered carbonyl carbon, while electronic effects from substituents can alter the electrophilicity of the adjacent carbonyls. For 3-methylazetidine-2,4-dione, the methyl group at C3 introduces steric hindrance that can influence the accessibility of both the C2 and C4 positions. The specific outcome often depends on the nature of the nucleophile and the reaction conditions. The reactivity of azetidine-2,4-diones is also enhanced compared to less strained five- or six-membered ring analogs. For example, studies on the aminolysis of bis(azetidine-2,4-dione)s have shown that aryl-substituted variants are more reactive towards amines than their aliphatic counterparts in ring-opening reactions. acs.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidinium Ions This table summarizes findings from related azetidinium systems to infer potential reactivity for this compound.
| Substituent Pattern | Nucleophile Type | Predominant Site of Attack | Reference |
|---|---|---|---|
| Unsubstituted at C4 | Azide, Benzylamine, Acetate, Alkoxides | C4 | organic-chemistry.org |
| Methyl group at C4 | Azide, Benzylamine, Acetate, Alkoxides | C2 | organic-chemistry.org |
Electrophilic Transformations on the Azetidine-2,4-dione Scaffold
While susceptible to nucleophilic attack, the this compound scaffold can also undergo reactions with electrophiles. These transformations typically occur at the nitrogen atom or the alpha-carbon (C3). The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, attacking various electrophiles. This reactivity is well-documented for related azetidin-2-one (B1220530) (β-lactam) systems. scribd.com
Common electrophilic transformations at the nitrogen center include:
N-Alkylation and N-Benzylation: Reaction with alkyl halides or benzyl (B1604629) halides can introduce a substituent on the ring nitrogen. scribd.com
N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. scribd.com
N-Sulfonylation: Reaction with sulfonyl chlorides can attach a sulfonyl group to the nitrogen atom. scribd.com
The C3 position, being alpha to two carbonyl groups, possesses an acidic proton. Deprotonation by a suitable base can generate a nucleophilic enolate, which can then react with electrophiles. This is analogous to the well-established C-alkylation of related β-dicarbonyl compounds like pentane-2,4-dione. orgsyn.org This C3-functionalization allows for the introduction of various substituents at this position, further diversifying the chemical space accessible from the parent scaffold.
Table 2: Potential Electrophilic Transformations of the Azetidine-2,4-dione Ring
| Reaction Type | Reagent Example | Site of Reaction | Product Type |
|---|---|---|---|
| N-Hydroxymethylation | Formaldehyde | Nitrogen | N-Hydroxymethyl derivative |
| N-Benzylation | Benzyl bromide | Nitrogen | N-Benzyl derivative |
| N-Benzoylation | Benzoyl chloride | Nitrogen | N-Benzoyl derivative |
| C3-Alkylation | Methyl iodide (following deprotonation) | Carbon (C3) | 3-Alkyl-3-methylazetidine-2,4-dione |
Palladium-Catalyzed Ring Contractions and Rearrangements
The strained four-membered ring of azetidine derivatives can participate in metal-catalyzed rearrangements, leading to novel molecular structures. While specific examples for this compound are not extensively documented, the reactivity of related systems suggests the potential for such transformations. Palladium-catalyzed reactions are particularly notable in the chemistry of small rings. acs.org
One relevant mechanism involves the palladium-catalyzed ring contraction of vinyl-substituted cyclic compounds. This process is proposed to proceed through the formation of a π-allyl palladium complex, often initiated by the extrusion of a small molecule like carbon dioxide. Following the formation of this complex, an intramolecular nucleophilic attack, in this case by the ring nitrogen, would form the new, contracted ring system. acs.org Such rearrangements can be highly stereospecific, although fast epimerization through a π-σ-π allyl interconversion can sometimes occur. acs.org
While many documented rearrangements involve the expansion of azetidine rings or the contraction of larger rings to form azetidines, the principles remain applicable. acs.orgdoi.org For example, the photoinduced ring contraction of succinimides to yield azetidine-2,4-diones demonstrates the inherent possibility of interconverting ring systems. acs.orgacs.org The application of palladium catalysis to this compound could potentially lead to novel rearrangements, possibly involving decarboxylation or other bond-cleavage events to initiate the catalytic cycle.
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies
Understanding the precise mechanism of reactions involving this compound requires detailed experimental investigation beyond simple product analysis. Kinetic studies and isotopic labeling are powerful tools for elucidating reaction pathways, identifying rate-determining steps, and verifying proposed intermediates.
Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) and tracking its position in the products. For the nucleophilic ring-opening of this compound, this would be an invaluable tool for definitively proving the regioselectivity. For instance, one could synthesize the starting material with a ¹³C label at the C2 carbonyl. After reaction with a nucleophile, NMR or mass spectrometry analysis of the ring-opened product would reveal whether the label is in the resulting amide or carboxylic acid/ester moiety, thus unambiguously identifying the site of initial attack.
Although specific published kinetic or isotopic studies on this compound are scarce, these established methodologies are fundamental for probing the mechanisms of its reactions.
Computational Insights into Reaction Pathways and Intermediates
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of complex molecules like this compound. These methods allow for detailed exploration of potential energy surfaces, providing insights into reaction barriers, transition state geometries, and the stability of intermediates that may be too transient to observe experimentally. nih.gov
For azetidine systems, computational studies have been successfully applied to:
Predict Regioselectivity: DFT calculations have been used to model the nucleophilic ring-opening of substituted azetidinium ions. By calculating the activation energies for attack at different positions (e.g., C2 vs. C4), these studies can accurately predict and rationalize the experimentally observed regioselectivity. organic-chemistry.org
Explain Stereoselectivity: In reactions forming substituted azetidines, quantum chemical calculations can determine the relative energies of transition states leading to different stereoisomers, thereby explaining the observed diastereoselectivity. nih.gov
Characterize Intermediates: Computational models can predict the structure and stability of proposed reaction intermediates. For example, DFT calculations have supported the existence of specific coordinated species in the lithiation of azetidines and have been used to study the binding modes of azetidine-2,4-dione-based enzyme inhibitors. nih.govmdpi.com
Map Reaction Pathways: The entire reaction mechanism can be mapped computationally. The United Reaction Valley Approach (URVA) is one such method that analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, bond breaking/forming, and product adjustment, and can even identify "hidden" intermediates and transition states. nih.gov
Table 3: Application of Computational Methods in Azetidine Chemistry
| Computational Method | Application | Insights Gained | References |
|---|---|---|---|
| DFT (B3LYP) | Nucleophilic Ring-Opening | Prediction of regioselectivity, rationalization of substituent effects. | organic-chemistry.org |
| Quantum Chemistry (MMFF94, etc.) | Staudinger Cycloaddition | Explanation of diastereoselectivity, determination of favorable enantiomeric binding modes. | nih.gov |
| DFT, Molecular Docking | Enzyme Inhibition | Identification of key binding interactions (e.g., with Ser195), stabilization of ligand arrangement. | nih.gov |
| DFT | Lithiation Reactions | Characterization of configurationally labile lithiated intermediates, support for η³-coordination. | mdpi.com |
| URVA | General Mechanism Analysis | Partitioning of reaction into phases, identification of hidden intermediates and transition states. | nih.gov |
Derivatization and Scaffold Functionalization of 3 Methylazetidine 2,4 Dione
Strategies for Introducing Diverse Substituents on the Azetidine-2,4-dione (B14163061) Ring
The introduction of various substituents onto the azetidine-2,4-dione ring is crucial for modifying its physicochemical and biological properties. The primary sites for functionalization are the ring nitrogen and the carbon at the 3-position.
The most common strategy for derivatization is N-functionalization . The proton on the nitrogen atom of the azetidine-2,4-dione ring is acidic, facilitating its removal by a base to form an amide anion. This anion can then react with a wide range of electrophiles. N-alkylation, for instance, can be achieved using alkyl halides. nih.gov A notable example is the N-alkylation with allyl bromide, which introduces a terminal alkene functionality, a versatile handle for further transformations like ring-closing metathesis. nih.gov Similarly, N-arylation can be performed through nucleophilic substitution reactions with activated aryl halides or via metal-catalyzed cross-coupling reactions, allowing for the synthesis of N-phenyl derivatives.
Functionalization at the C3-position of a pre-formed 3-methylazetidine-2,4-dione is less straightforward due to the lower reactivity of the C-H bonds compared to the N-H bond. More commonly, substituents at the C3 position are introduced during the synthesis of the ring itself. For example, tandem cyclization reactions using appropriately substituted starting materials, such as different aromatic aldehydes with ethyl cyanoacetate (B8463686), can yield a variety of 3-substituted azetidine-2,4-diones. rsc.org
| Derivatization Site | Strategy | Reagents/Conditions | Resulting Substituent |
| Nitrogen (N1) | N-Alkylation | Base (e.g., LiHMDS), Alkyl Halide (e.g., Allyl Bromide) | Alkyl, Allyl |
| Nitrogen (N1) | N-Arylation | Base, Aryl Halide or Coupling Reagents | Phenyl, Substituted Aryls |
| Carbon (C3) | De novo Synthesis | Substituted Aldehydes, Ethyl Cyanoacetate, Sn(II) catalyst | Aryl, Alkyl |
Chemo- and Regioselective Functionalization Techniques
Chemo- and regioselectivity are paramount in the functionalization of the this compound scaffold to ensure predictable and efficient synthesis of desired derivatives.
Regioselectivity is primarily dictated by the differential reactivity of the N-H and C-H bonds. The N-H bond is significantly more acidic and nucleophilic (after deprotonation) than the C-H bonds at the C3 position. Therefore, under basic conditions, deprotonation occurs exclusively at the nitrogen atom. This allows for highly regioselective N-functionalization with electrophiles, avoiding unwanted side reactions at the carbon framework.
Chemoselectivity becomes critical when the introduced substituents themselves contain reactive functional groups. For example, after N-alkylation with allyl bromide, the resulting molecule contains both the azetidine-2,4-dione core and a terminal alkene. nih.gov Subsequent reactions can be directed to selectively target one of these groups. For instance, ring-closing metathesis specifically targets the alkene without affecting the dione (B5365651) ring, while nucleophilic attack would likely target the carbonyl groups of the dione. Similarly, in a molecule containing multiple reducible groups, the choice of reducing agent can determine the outcome. For example, the selective reduction of an olefin in the presence of the dione can be achieved using reagents like o-nitrobenzenesulfonylhydrazide (NBSH). nih.gov
The development of catalytic systems has also enhanced selectivity. Tin(II)-catalyzed tandem reactions, for example, allow for the construction of the azetidine-2,4-dione core with specific substituents in a one-pot synthesis, proceeding through a sequence of Knoevenagel condensation, hydration, and C-N cyclization with high control. rsc.orgresearchgate.net
Construction of Complex Molecular Architectures from this compound Scaffolds
The this compound scaffold serves as a foundational building block for creating more complex molecular structures, including diverse chemical libraries and intricate polycyclic systems. This is often achieved through Diversity-Oriented Synthesis (DOS), a strategy that aims to generate structural diversity efficiently. nih.govgriffith.edu.au
Chemical libraries are large collections of structurally related compounds used in high-throughput screening for drug discovery and chemical biology. nih.gov The azetidine (B1206935) scaffold is well-suited for library synthesis due to its rigid core and the ease of introducing multiple points of diversity. nih.gov
A key approach is the use of a parent core system which is manipulated to access highly functionalized derivatives. nih.govresearchgate.net For example, a densely functionalized azetidine core can be synthesized and then diversified to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This methodology was successfully used to generate a 1976-membered library of spirocyclic azetidines, demonstrating the scaffold's utility in creating large and diverse compound collections for screening. nih.govresearchgate.net The design of such libraries can be guided by cheminformatics to ensure the exploration of new and biologically relevant chemical space. nih.gov
The integration of the this compound ring into more complex bicyclic and polycyclic systems expands its structural diversity, leading to novel three-dimensional frameworks. temple.edu
Fused and Bridged Systems: One powerful technique to create fused systems is ring-closing metathesis (RCM). Starting with an N-allyl-substituted azetidine-2,4-dione, an RCM reaction can be employed to form a larger ring fused to the azetidine core. For example, this strategy has been used to create an azetidine-fused 8-membered ring system. nih.gov Further modifications, such as selective reduction of the newly formed double bond, yield saturated bicyclic scaffolds. nih.gov
Spirocyclic Systems: Spirocycles, which feature two rings sharing a single atom, can also be constructed from azetidine-dione scaffolds. nih.govrsc.org The synthesis of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives is one such example, where the azetidine ring is joined to an indole (B1671886) ring system at the C3 position. nih.govrsc.org The generation of spirocyclic structures often involves multi-step sequences or multicomponent reactions. For instance, Ugi four-component reactions can produce adducts that undergo sequential cyclizations under basic conditions to form spirocyclic-bis-β-lactams. nih.govrsc.org These rigid, three-dimensional structures are of significant interest in medicinal chemistry. nih.gov
Computational and Theoretical Studies of 3 Methylazetidine 2,4 Dione
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prevalent computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.com It is frequently used to optimize molecular geometries, predict spectroscopic data, and calculate electronic properties for various heterocyclic systems, including azetidinone and thiazolidine-2,4-dione derivatives. nih.govrsc.orgnih.govnih.gov For instance, DFT studies on related compounds have been used to understand structure-activity relationships and reaction mechanisms. rsc.orgacs.org However, specific DFT calculations detailing the optimized geometry, electronic properties, or conformational analysis of 3-Methylazetidine-2,4-dione are not reported in the surveyed literature.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide high accuracy for determining electronic structure and energies. nih.govrsc.org While these techniques have been applied to a vast range of organic molecules to achieve chemical accuracy for properties like enthalpies of formation, acs.org dedicated ab initio studies on the electronic structure of this compound could not be located.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into conformational changes and intermolecular interactions. worldscientific.comresearcher.life Such simulations have been applied to various azetidinone derivatives to understand their stability and interactions with biological targets like enzymes. worldscientific.comresearcher.lifeuomustansiriyah.edu.iqnih.gov This approach is crucial for drug design and materials science. Despite its utility, the scientific literature lacks reports on MD simulations performed to explore the conformational landscape or intermolecular interactions of this compound.
Prediction and Validation of Spectroscopic Properties through Theoretical Methods
Theoretical methods are routinely used to predict spectroscopic properties such as NMR and IR spectra, which aids in the characterization of newly synthesized compounds. uomustansiriyah.edu.iq The comparison between calculated and experimental spectra can confirm the molecular structure. While this is a standard practice in many chemical synthesis papers, including those for some azetidinone derivatives, uomustansiriyah.edu.iq no publications were identified that presented a theoretical prediction and validation of the spectroscopic properties for this compound.
Advanced Spectroscopic Characterization of 3 Methylazetidine 2,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 3-Methylazetidine-2,4-dione. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While basic 1D NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. sdsu.edu For a derivative of this compound, COSY would show correlations between the methyl protons and the proton at the 3-position of the azetidine (B1206935) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond connectivity). youtube.comcolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu For this compound, HSQC would link the methyl protons to the methyl carbon signal and the C3-proton to the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes more). youtube.comcolumbia.edu This is crucial for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). columbia.edu In the case of this compound, HMBC would show correlations from the methyl protons to both the C3 and C4 carbons of the ring, as well as to the carbonyl carbon at position 2.
The combined application of these techniques allows for a step-by-step construction of the molecular skeleton and the definitive assignment of all proton and carbon chemical shifts. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound
This table presents hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| N-H | ~8.0-9.0 (broad singlet) | - | C2, C4 | C3-H |
| C3-H | ~3.5-4.0 (quartet) | ~45-55 | C2, C4, CH₃ | N-H, CH₃ |
| CH₃ | ~1.4-1.6 (doublet) | ~15-25 | C3, C4 | C3-H |
| C2 (C=O) | - | ~170-180 | - | - |
| C4 (C=O) | - | ~170-180 | - | - |
Solid-State NMR Spectroscopy for Crystalline Forms
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For cyclic imides like this compound, ssNMR is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netmdpi.com
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. By analyzing the chemical shifts and line widths in ssNMR spectra, researchers can deduce information about molecular packing, conformational differences between molecules in the unit cell, and the nature of non-covalent interactions that govern the crystal lattice. acs.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. tau.ac.il It is a destructive technique that provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.
High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. frontiersin.org This precision allows for the determination of the exact molecular formula of a compound by distinguishing between formulas that have the same nominal mass. For this compound (C₄H₅NO₂), HRMS would confirm its elemental composition.
Isotopic pattern analysis complements HRMS. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in a characteristic pattern of peaks for the molecular ion. nih.govsisweb.com The relative intensities of these isotopic peaks can be calculated and compared to the experimental spectrum to further validate the proposed molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are analyzed by a second mass spectrometer. wikipedia.orgresearchgate.net This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. researchgate.net
For this compound, the molecular ion would be expected to undergo characteristic fragmentation patterns. For instance, the cleavage of the four-membered ring is a likely pathway. The loss of carbon monoxide (CO) or the methyl group could lead to specific fragment ions. By analyzing the masses of these fragments, the connectivity of the original molecule can be inferred. For example, a common fragmentation pathway for related azetidinediones involves the cleavage of the C2-C3 and N1-C4 bonds. spectrabase.com
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
This table outlines potential fragmentation pathways and the corresponding expected m/z values in the mass spectrum of this compound (Molecular Weight: 99.07 g/mol ).
| Fragment | Proposed Structure / Neutral Loss | Expected m/z |
| [M]+ | Molecular Ion | 99 |
| [M - CO]+ | Loss of Carbon Monoxide | 71 |
| [M - CH₃]+ | Loss of Methyl Radical | 84 |
| [M - CO - CO]+ | Loss of two Carbon Monoxide molecules | 43 |
| [C₃H₅N]+ | Fragment from ring cleavage | 55 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. azooptics.commdpi.com These techniques are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. up.ac.zaspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. hopto.org For a vibration to be IR active, it must result in a change in the molecule's dipole moment. illinois.edu In this compound, the most prominent IR bands would be due to the stretching vibrations of the carbonyl (C=O) groups, typically appearing in the region of 1700-1850 cm⁻¹. The N-H stretching vibration would also be observable, usually as a broader band around 3200-3400 cm⁻¹. scifiniti.com The presence of two carbonyl groups in the strained four-membered ring would likely result in two distinct, high-frequency C=O stretching bands.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. up.ac.za A vibration is Raman active if it causes a change in the polarizability of the molecule. illinois.edu While C=O stretches are also visible in Raman spectra, non-polar bonds often produce stronger signals in Raman than in IR. For instance, C-C and C-H bonds can be effectively analyzed. The complementarity of IR and Raman is particularly useful; some vibrations may be strong in one technique and weak or absent in the other, providing a more complete vibrational picture. spectroscopyonline.com
The precise frequencies of these vibrations are sensitive to the molecular environment, including ring strain and hydrogen bonding. arxiv.org Therefore, detailed analysis of the IR and Raman spectra can provide valuable information on the structural integrity and intermolecular interactions of this compound.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
This table summarizes the expected key vibrational modes and their approximate frequency ranges in the IR and Raman spectra.
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H | Stretch | 3200-3400 | Medium-Strong | Weak |
| C-H (methyl) | Stretch | 2850-3000 | Medium | Medium |
| C=O (dione) | Asymmetric Stretch | 1780-1850 | Strong | Medium |
| C=O (dione) | Symmetric Stretch | 1700-1760 | Strong | Strong |
| C-N | Stretch | 1100-1300 | Medium | Medium |
| Ring | Deformation | 800-1000 | Medium | Medium |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a molecular fingerprint.
For this compound, the key functional groups are the cyclic imide (specifically, two carbonyl groups in a four-membered ring) and the C-H bonds of the methyl and methine groups. The most prominent features in its FT-IR spectrum would be the stretching vibrations of the carbonyl (C=O) groups. Due to the strained four-membered ring, these absorptions are expected at a higher frequency compared to those in acyclic or larger-ring imides. The symmetric and asymmetric stretching of the two carbonyl groups can lead to two distinct absorption bands. Other important vibrations include the C-N stretching of the imide and the various C-H bending and stretching modes.
While specific experimental data for this compound is not widely reported, analysis of related azetidinone structures provides expected ranges for its characteristic peaks. For instance, the C=O stretching vibrations in various azetidinone derivatives are typically observed in the 1645–1765 cm⁻¹ range. jst.go.jp
Illustrative FT-IR Data for a Substituted Azetidine-2,4-dione (B14163061) Derivative This table is based on characteristic vibrational frequencies for azetidinedione and related structures.
| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~2980-3000 | Medium-Weak | C-H Stretch (sp³ C-H from methyl/methine) |
| ~1780-1820 | Strong | Asymmetric C=O Stretch (cyclic imide) |
| ~1720-1750 | Strong | Symmetric C=O Stretch (cyclic imide) |
| ~1370-1390 | Medium | C-H Bend (CH₃ deformation) |
| ~1200-1350 | Medium | C-N Stretch |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations
Raman spectroscopy serves as a valuable complement to FT-IR, providing information about molecular vibrations. It is based on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. Therefore, symmetric, non-polar bonds, which are weak or silent in FT-IR, often produce strong signals in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for analyzing the symmetric vibrations of the azetidinedione ring. The C-C backbone and the symmetric C=O stretch would be expected to yield distinct Raman signals.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically amplify the Raman signal (by factors of 10⁶ to 10¹⁴) for molecules adsorbed onto a roughened metal surface, typically silver or gold. nih.gov This enhancement allows for the detection of analytes at very low concentrations. Although primarily applied in trace analysis and biological studies, SERS could potentially be used to study the vibrational properties of this compound at interfaces or in systems requiring high sensitivity. nih.govwiley-vch.de
Currently, specific experimental Raman or SERS data for this compound are not available in published literature. However, a hypothetical analysis would focus on the key vibrational modes summarized in the table below.
Expected Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment of Vibrational Mode |
| ~2900-3000 | C-H Stretching (methyl and methine groups) |
| ~1720-1820 | C=O Stretching (symmetric and asymmetric) |
| ~1300-1450 | C-H Bending/Deformation |
| ~800-1000 | Ring Breathing/Deformation Modes |
| ~400-600 | Ring Puckering/Deformation Modes |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful analytical method for determining the atomic and molecular structure of a crystal. anton-paar.com When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise positions of the atoms. anton-paar.com
For a complete and unambiguous structural elucidation of this compound in the solid state, Single Crystal X-ray Diffraction (SC-XRD) is the definitive method. researchgate.net This technique requires a high-quality single crystal of the compound. The analysis of the diffraction pattern provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecule's conformation. researchgate.netbiu.ac.il
Crucially, for a chiral molecule like this compound, SC-XRD can determine its absolute configuration without ambiguity, provided the anomalous dispersion effect is measured accurately. researchgate.net This is essential for understanding its stereospecific interactions and properties. The resulting data would confirm the planarity or puckering of the azetidinedione ring, the orientation of the methyl substituent, and the packing of the molecules within the crystal lattice, including any intermolecular interactions like hydrogen bonding.
Although no published crystal structure for this compound is currently available, the table below illustrates the type of crystallographic data that would be obtained from a successful SC-XRD experiment.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₄H₅NO₂ | The molecular formula of the compound. |
| Formula Weight | 99.09 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system (e.g., Orthorhombic, Monoclinic). |
| Space Group | P2₁/c | The symmetry group of the crystal lattice. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 6.2 | Unit cell dimension along the b-axis. |
| c (Å) | 9.1 | Unit cell dimension along the c-axis. |
| β (°) | 95.5 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 485 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiroptical Spectroscopic Methods for Stereochemical and Conformational Analysis (e.g., Circular Dichroism)
Chiroptical spectroscopic methods are essential for studying chiral molecules. Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. biu.ac.il This differential absorption provides information about the three-dimensional structure, including the secondary structure of proteins and the conformation and absolute configuration of small organic molecules. biu.ac.ilcreative-proteomics.com
Since this compound possesses a stereocenter at the C3 position, it is a chiral molecule and is therefore expected to be CD active. The CD spectrum is highly sensitive to the molecule's conformation. The sign and intensity of the CD signals (known as Cotton effects) associated with the electronic transitions of the imide chromophore would be directly related to the spatial arrangement of the atoms around the chiral center and the conformation of the four-membered ring.
By comparing the experimentally measured CD spectrum with spectra predicted from quantum-mechanical calculations for both the (R) and (S) enantiomers, the absolute configuration of the compound can be determined. rsc.org This approach is particularly valuable when single crystals suitable for XRD are not available. Furthermore, studying the CD spectrum under different conditions (e.g., varying solvent or temperature) can provide insights into conformational changes and equilibria in solution. nih.gov
As with other techniques, specific experimental CD data for this compound is not found in the reviewed literature. A study would involve measuring the spectrum and looking for characteristic Cotton effects, likely in the far-UV region (below 250 nm) where the n→π* and π→π* transitions of the imide chromophore occur.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing azetidine-2,4-dione derivatives like 3-Methylazetidine-2,4-dione?
- Answer : Azetidine-2,4-dione derivatives are typically synthesized via cyclization reactions of substituted β-keto esters or amides. For example, ethyl aroylacetates (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl derivatives) are condensed with amines under acidic or basic conditions to form the heterocyclic core . Modifications at the 3-position (e.g., methyl groups) can be introduced using alkylation or nucleophilic substitution. Reaction optimization often involves varying solvents (e.g., ethanol, acetic acid), catalysts (e.g., sodium acetate), and temperature .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound derivatives?
- Answer :
- 1H/13C NMR : Characteristic signals for the azetidine ring include downfield-shifted carbonyl carbons (~170–180 ppm) and methyl protons (δ ~1.5–2.5 ppm) .
- IR : Strong absorbance bands near 1750–1700 cm⁻¹ confirm the presence of the 2,4-dione carbonyl groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (e.g., this compound: C₄H₅NO₂, MW 99.09 g/mol) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity and ADMET profiles of this compound derivatives?
- Answer :
- Molecular Docking : Use MOE2019 or AutoDock to simulate binding interactions with target proteins (e.g., VEGFR-2 [PDB ID: 2OH4]). Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with the methyl group .
- ADMET Prediction : Tools like Discovery Studio 4.0 can assess solubility (LogP <3), hepatic toxicity (CYP450 inhibition), and bioavailability (Lipinski’s Rule of Five). Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How can crystallographic data resolve tautomerism or conformational flexibility in azetidine-dione derivatives?
- Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical. For example, non-merohedral twinning (observed in alloxazine tautomers) requires careful refinement using HKL-3000 or CrysAlisPro. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific tautomeric forms .
Q. What experimental design considerations address discrepancies between computational and experimental pharmacokinetic data?
- Answer :
- In vitro-in vivo correlation (IVIVC) : Compare computational ADMET predictions (e.g., intestinal absorption) with in situ perfusion assays.
- Metabolic Stability : Use liver microsomes to identify unexpected phase I/II metabolism pathways (e.g., methyl group oxidation) not captured in silico .
Data Analysis and Contradiction Mitigation
Q. How to interpret conflicting bioactivity results for azetidine-dione derivatives across studies?
- Answer :
- Structural Variability : Minor substituent changes (e.g., methyl vs. trifluoromethyl) drastically alter steric/electronic profiles. Re-analyze using matched molecular pair (MMP) analysis .
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times may explain contradictions. Standardize protocols using OECD guidelines .
Q. What statistical methods are recommended for optimizing reaction yields in azetidine-dione synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
